1-(2-Phenylethenyl)pyrrolidine
Description
1-(2-Phenylethenyl)pyrrolidine is a pyrrolidine derivative characterized by a phenylethenyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidine derivatives are widely studied due to their versatility in organic synthesis and biological activity, including roles as enzyme inhibitors or pharmacophores . The phenylethenyl moiety introduces conjugation, which may influence electronic properties and reactivity compared to non-conjugated analogs .
Properties
CAS No. |
6908-73-2 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-(2-phenylethenyl)pyrrolidine |
InChI |
InChI=1S/C12H15N/c1-2-6-12(7-3-1)8-11-13-9-4-5-10-13/h1-3,6-8,11H,4-5,9-10H2 |
InChI Key |
OMRYFORMTXHEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with styrene under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-pressure conditions to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylethenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Alkyl halides, strong bases or acids, elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Phenylethyl derivatives.
Substitution: N-substituted pyrrolidines.
Scientific Research Applications
1-(2-Phenylethenyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
1-(2-Phenylethenyl)pyrrolidine can be compared with other similar compounds to highlight its uniqueness:
Pyrrolidine: A simple nitrogen-containing heterocycle with diverse biological activities.
Pyrrolidinone: Known for its applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals.
Pyrrole: An aromatic compound with significant roles in the synthesis of natural products and pharmaceuticals.
Uniqueness: this compound stands out due to its specific structural features, which confer unique reactivity and biological properties. Its phenylethenyl group provides additional sites for functionalization, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Physicochemical Properties
- Lipophilicity : Ethynyl- and cyclohexyl-substituted derivatives (e.g., 4j, 4v) exhibit increased hydrophobicity compared to the phenylethenyl analog, influencing solubility and membrane permeability .
- Stability : Degradation studies of 1-(2-hydroxyethyl)pyrrolidine revealed pyrrolidine and nitrosamines as byproducts, suggesting that substituents like phenylethenyl may alter stability profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
